N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-d5
Description
N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-d5 (CAS: 1104483-92-2) is a deuterated analog of N-[3-(3-dimethylaminoacryloyl)phenyl]-N-ethylacetamide (CAS: 96605-66-2). Its molecular formula is C15H15D5N2O2, with a molecular weight of 265.36 g/mol . The compound features a deuterium-labeled ethyl group (C2D5) attached to the acetamide moiety, making it isotopically distinct from its non-deuterated counterpart (molecular weight: 260.33 g/mol) .
This compound is primarily used as a pharmaceutical secondary standard or certified reference material in pharmacokinetic and metabolic studies, where isotopic labeling aids in tracing drug metabolites via mass spectrometry . Its synthesis typically involves reacting 1,3,4-thiadiazole derivatives with dimethylformamide-dimethylacetal (DMF-DMA) under reflux conditions, followed by deuterium exchange or isotopic labeling .
Properties
IUPAC Name |
N-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-N-(1,1,2,2,2-pentadeuterioethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-5-17(12(2)18)14-8-6-7-13(11-14)15(19)9-10-16(3)4/h6-11H,5H2,1-4H3/b10-9+/i1D3,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWJJVRASIHSQS-CZIVGBDRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C(=O)C=CN(C)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(C1=CC=CC(=C1)C(=O)/C=C/N(C)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Precursors
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N-(5-Acetyl-2-fluorophenyl)-N-methyl-acetamide (VI) : A critical intermediate synthesized via Friedel-Crafts acylation of fluorobenzene derivatives.
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NNDMF-DMA (N,N-Dimethylformamide dimethyl acetal) : Used in stoichiometric excess (1.5–2.5 moles per mole of substrate) to form the acryloyl group.
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Deuterated Methylating Agents : Methyl-d3 p-toluenesulfonate or methyl-d3 iodide for introducing deuterium into the ethylacetamide group.
Solvent Systems
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Apolar Aromatic Solvents : Toluene, xylene, or ethylbenzene for acryloyl group formation (70–90°C).
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Polar Aprotic Solvents : Acetonitrile or dimethylformamide (DMF) for methylation reactions.
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Deuterium Oxide (D2O) : Employed in deuterium exchange reactions under basic conditions.
Stepwise Synthesis Protocol
The preparation follows a three-stage process: (1) acryloyl group installation, (2) N-ethylation with deuterated agents, and (3) deuterium exchange refinement.
Acryloyl Group Formation
The intermediate N-(5-acetyl-2-fluorophenyl)-N-methyl-acetamide (VI) reacts with NNDMF-DMA under reflux to yield the acryloyl derivative.
Reaction Conditions
| Parameter | Specification |
|---|---|
| NNDMF-DMA Ratio | 2 moles per mole of (VI) |
| Solvent | Toluene (70–90°C) |
| Reaction Time | 8 hours |
| Workup | Precipitation with n-heptane |
This step achieves >95% conversion, with the apolar solvent system minimizing side reactions.
N-Ethylation with Deuterated Agents
The acryloyl intermediate undergoes N-ethylation using methyl-d3 p-toluenesulfonate in acetonitrile.
Optimized Parameters
| Parameter | Specification |
|---|---|
| Methylating Agent | Methyl-d3 p-toluenesulfonate (1.1 eq) |
| Base | Sodium hydroxide (1.1 eq) |
| Temperature | 30°C |
| Solvent | Acetonitrile |
Deuterium incorporation at the ethyl group reaches 98% efficiency, confirmed by LC-MS.
Deuterium Exchange at Dimethylamino Group
Post-ethylation, the dimethylamino group undergoes deuterium exchange via reflux in D2O with catalytic sodium deuteroxide.
Exchange Protocol
| Parameter | Specification |
|---|---|
| Solvent | D2O |
| Catalyst | NaOD (0.1 eq) |
| Temperature | 80°C |
| Duration | 24 hours |
This step replaces all five hydrogens in the dimethylamino and ethylacetamide groups with deuterium, yielding the final -d5 product.
Reaction Mechanism and Kinetic Analysis
The acryloyl group formation proceeds via a nucleophilic acyl substitution mechanism. NNDMF-DMA acts as both a solvent and a dimethylamino donor, facilitating the formation of the conjugated enamine system. Kinetic studies reveal a second-order dependence on NNDMF-DMA concentration, with an activation energy of 85 kJ/mol.
Deuterium incorporation follows first-order kinetics, with rate constants (k) of:
Industrial-Scale Optimization
Patent data highlights critical improvements for large-scale production:
Solvent Recycling
Purity Enhancement
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Crystallization : The final product is recrystallized from toluene:n-heptane (1:1), achieving 99.8% purity (HPLC).
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Byproduct Suppression : Sodium hydroxide neutralization minimizes fluorophenyl hydrolysis (<0.2% side products).
Analytical Characterization
Spectroscopic Data
Deuterium Enrichment
Isotopic purity is confirmed via mass spectrometry:
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Expected m/z : 265.18 (M+H)+ for -d5 compound
Comparative Analysis of Synthetic Routes
The patented method outperforms academic protocols in yield and isotopic purity due to optimized solvent systems and stringent crystallization controls.
Challenges and Mitigation Strategies
Deuterium Loss During Workup
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-d5 has several scientific research applications:
Proteomics: Used as a labeled compound in proteomics research to study protein interactions and functions.
Pharmaceutical Research: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly Zaleplon.
Chemical Biology: Utilized in chemical biology to investigate the mechanisms of action of various biological molecules.
Mechanism of Action
The mechanism of action of N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-d5 involves its interaction with specific molecular targets. In the context of Zaleplon production, the compound acts as an intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular pathways involved include the formation of key intermediates that contribute to the pharmacological activity of Zaleplon .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Differences and Research Findings
(b) Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups: Compounds like 4d (with a chlorophenyl group) show higher melting points (320°C) compared to non-halogenated analogs (e.g., 4f, mp: 268°C) due to increased molecular rigidity and intermolecular interactions .
- Bulkier Moieties : The pyrazolopyrimidine derivative (molecular weight: 520.58 g/mol) demonstrates reduced solubility in polar solvents, limiting its use in aqueous formulations .
Table 2: Spectral and Analytical Data for Selected Compounds
Biological Activity
N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-d5 is a deuterated analog of N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide, primarily used in scientific research, particularly in proteomics and pharmaceutical synthesis. This compound serves as an intermediate in the production of Zaleplon, a non-benzodiazepine hypnotic agent for treating insomnia. Understanding its biological activity is crucial for evaluating its potential applications in pharmacology and toxicology.
- Molecular Formula : C15H15D5N2O2
- Molar Mass : 265.36 g/mol
- CAS Number : 1104483-92-2
This compound interacts with specific molecular targets involved in the pharmacological pathways leading to the synthesis of Zaleplon. The compound's mechanism involves the formation of key intermediates that contribute to the drug's overall efficacy and safety profile. Its interactions are primarily studied through proteomic techniques, allowing researchers to elucidate its role in protein interactions and functions .
1. Proteomics Applications
The compound is utilized as a labeled reagent in proteomics research, aiding in the study of protein interactions and functions. This application is vital for understanding cellular mechanisms and drug interactions at a molecular level.
2. Pharmaceutical Research
As an intermediate in Zaleplon synthesis, this compound plays a significant role in pharmaceutical chemistry. Its structural properties allow for modifications that enhance the pharmacological profile of the final product .
3. Cytotoxicity Studies
Recent studies have explored the cytotoxic potential of compounds similar to this compound against various cancer cell lines. Computational analyses have indicated promising interactions with proteins associated with leukemia, suggesting potential therapeutic applications .
Table 1: Summary of Biological Activity Studies
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing N-[3-(3-Dimethylaminoacryloyl)phenyl]-N-ethylacetamide-d5 and confirming its structural integrity?
- Synthesis : The compound can be synthesized via acylation reactions using 3-(3-dimethylaminoacryloyl)aniline derivatives and deuterated ethyl acetyl chloride. A typical procedure involves refluxing the amine precursor with the acylating agent in anhydrous dichloromethane under nitrogen, followed by purification via column chromatography .
- Characterization : Confirm structural integrity using thin-layer chromatography (TLC) for reaction monitoring, coupled with spectroscopic methods:
- NMR : Analyze deuterium incorporation via H and H NMR to distinguish isotopic peaks .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (260.33 g/mol + 5 deuterium units) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use NIOSH-certified respirators if aerosolization is possible .
- Ventilation : Conduct experiments in a fume hood to minimize inhalation risks .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite), seal in containers, and dispose via hazardous waste protocols .
Q. What are the primary applications of this compound in current pharmacological research?
- Isotopic Labeling : Used as a deuterated internal standard in LC-MS for quantifying non-deuterated analogs in biological matrices (e.g., plasma, tissue homogenates) .
- Mechanistic Studies : Investigates metabolic stability by tracking deuterium retention in cytochrome P450 assays .
Advanced Questions
Q. How does the deuterium substitution in this compound influence its pharmacokinetic properties compared to the non-deuterated form?
- Isotope Effects : Deuterium at the ethyl group may reduce metabolic cleavage rates (C-D bonds are stronger than C-H), prolonging half-life. Comparative studies require parallel assays using HPLC-MS to measure clearance rates in hepatocyte models .
- Bioavailability : Use in vivo rodent models to assess absorption differences via deuterium-labeled plasma pharmacokinetic (PK) profiling .
Q. What analytical techniques are most effective for quantifying this compound in complex biological matrices?
- LC-MS/MS : Employ reverse-phase C18 columns with deuterated solvent systems (e.g., DO/acetonitrile-d) to minimize matrix interference. Use multiple reaction monitoring (MRM) for enhanced specificity .
- Electrochemical Sensors : Gold thin-film arrays (TFGAs) functionalized with aptamers can detect low concentrations (nM range) in serum, validated against LC-MS data .
Q. What strategies can mitigate isotopic interference when using deuterated compounds in metabolic stability assays?
- Chromatographic Separation : Optimize HPLC gradients to resolve deuterated and non-deuterated peaks, preventing cross-talk in MS detection .
- Data Normalization : Use stable isotope-labeled internal standards (SIL-IS) to correct for ion suppression/enhancement effects in quantitative assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
